Galactosylglycerol

Overview

Description

Synthesis Analysis

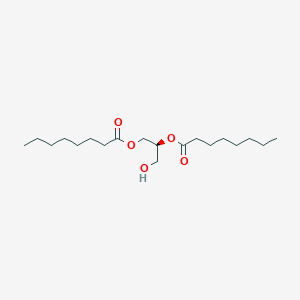

Galactosylglycerol can be synthesized through enzymatic methods, as described by Wei et al. (2013), where β-galactosidase catalyzed reverse hydrolysis of galactose and glycerol under optimum conditions resulted in significant yields of galactosylglycerol (Wei et al., 2013). Another approach involves the activity of UDP-galactose: ceramide galactosyltransferase (CGalT) which galactosylates both hydroxy- and non-hydroxy fatty acid-containing ceramides and diglycerides (Petra et al., 1996).

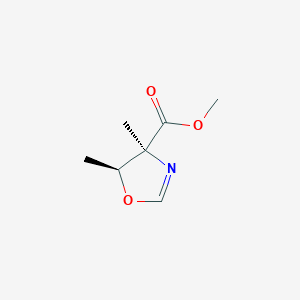

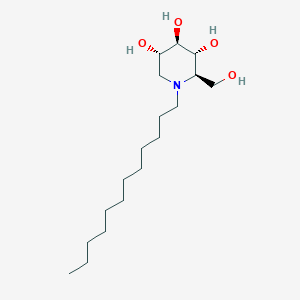

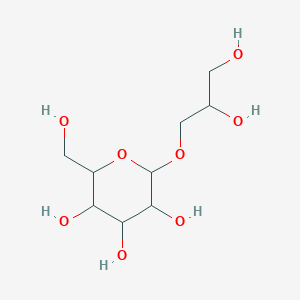

Molecular Structure Analysis

The molecular structure of galactosylglycerol has been characterized by MS and NMR techniques, confirming it as a mixture of (2R)- and (2S)- 3-O-β-D-galactopyranosyl-glycerol (Wei et al., 2013).

Chemical Reactions and Properties

The enzymatic synthesis and characterization of galactosyl derivatives reveal the stereoselectivity and preference for primary alcohols by β-galactosidase from Aspergillus oryzae, generating chiral centers and leading to mixtures of stereoisomers (Gabriela et al., 2009).

Physical Properties Analysis

Differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy studies on synthesized galactosylglycerols show complex phase behavior and structural properties. These properties include phase transitions and molecular packing, indicating the significant influence of galactosylglycerol on the physical state of lipid assemblies (D. A. Mannock et al., 2001).

Scientific Research Applications

1. Application in Applied Microbiology and Biotechnology

- Summary of the Application : Monolauroyl-galactosylglycerol (MLGG), a form of Galactosylglycerol, has been studied for its effects on the cell membrane properties of Bacillus cereus . The study aimed to provide new insights into the antibacterial mechanism of MLGG.

- Methods of Application : The changes in cell membrane properties of Bacillus cereus exposed to different concentrations of MLGG were evaluated . The study used different concentrations (1×MIC (minimum inhibitory concentration), 2×MIC, 1×MBC (minimum bacterial concentration)) of MLGG .

- Results or Outcomes : The study found that MLGG treatment caused Bacillus cereus membrane depolarization and resulted in alteration of membrane fatty acids . The study indicates that modifying the fatty acid composition and properties of cellular membranes through MLGG exposure is crucial for inhibiting bacteria growth .

2. Application in Plant Physiology

- Summary of the Application : Monogalactosyl diacylglycerol (MGDG) synthase 3, which catalyzes the synthesis of MGDG, a form of Galactosylglycerol, has been studied for its role in phosphate utilization and acquisition in rice .

- Methods of Application : The study identified and functionally characterized the rice MGDG synthase 3 gene (OsMGD3). CRISPR/Cas9 knockout and overexpression lines of OsMGD3 were generated to explore its potential role in rice adaptation to Pi deficiency .

- Results or Outcomes : The study found that compared with the wild type, OsMGD3 knockout lines displayed a reduced Pi acquisition and utilization while overexpression lines showed an enhancement of the same . The study highlights the role of OsMGD3 in affecting both internal P utilization and P acquisition in rice .

3. Application in Marine Algae Research

- Summary of the Application : Glyceroglycolipids, a group of compounds that includes Galactosylglycerol, are major metabolites of marine algae and have a wide range of applications in various research fields .

- Methods of Application : These compounds are located on the cell surface membranes of marine algae . The specific methods of application can vary depending on the research field, whether it’s medicine, cosmetics, or chemistry .

Future Directions

The antibacterial mechanism of monolauroyl-galactosylglycerol (MLGG), a derivative of galactosylglycerol, has been studied, providing new insights into the antimicrobial mechanisms of MLGG . Future research could focus on further understanding the antimicrobial mechanisms of galactosylglycerol and its derivatives, as well as exploring their potential applications in controlling food contamination and foodborne diseases .

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJUPBDCSOGIKX-NTXXKDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936687 | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galactosylglycerol | |

CAS RN |

16232-91-0 | |

| Record name | 3-O-β-D-Galactopyranosyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16232-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016232910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)